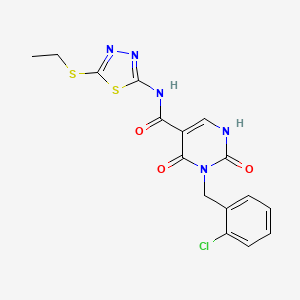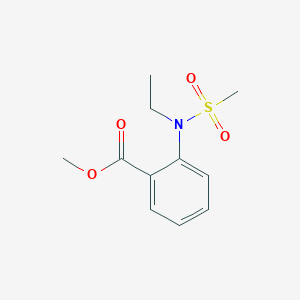![molecular formula C22H25FN2O2 B2954317 1-[4-(4-Fluorophenyl)piperazino]-3-(4-propoxyphenyl)-2-propen-1-one CAS No. 329779-73-9](/img/structure/B2954317.png)
1-[4-(4-Fluorophenyl)piperazino]-3-(4-propoxyphenyl)-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-[4-(4-Fluorophenyl)piperazino]-3-(4-propoxyphenyl)-2-propen-1-one” is a chemical substance with the linear formula C22H25FN2O2 . It has a molecular weight of 368.455 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13FN2.2ClH/c11-9-1-3-10(4-2-9)13-7-5-12-6-8-13;;/h1-4,12H,5-8H2;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Scientific Research Applications
Fluorescent Logic Gates
- Gauci and Magri (2022) designed compounds, including a similar structure with a piperazine receptor, as fluorescent logic gates. These compounds can be reconfigured between TRANSFER logic and AND logic by altering solvent polarity, useful in probing cellular membranes and protein interfaces (Gauci & Magri, 2022).
Phosphodiesterase Inhibitors
- Baker et al. (1995) synthesized derivatives, including 1-(2-hydroxy-3-morpholinopropoxy and piperazino)fluorobenzene, as potential phosphodiesterase (PDE) inhibitors with promise in heart therapy (Baker et al., 1995).
Synthesis of Neuroleptic Agents
- Botteghi et al. (2001) discussed the synthesis of neuroleptic agents like Fluspirilen and Penfluridol, involving a similar piperazine moiety. These compounds are crucial in the pharmaceutical field (Botteghi et al., 2001).
Serotonin-Selective Reuptake Inhibitors
- Dorsey et al. (2004) worked on piperazines modeled after antidepressants like fluoxetine, aiming for an improved adverse reaction profile. This research contributes to the development of safer antidepressants (Dorsey et al., 2004).
Synthesis of Calcium Channel Blockers
- Shakhmaev et al. (2016) discussed the synthesis of Flunarizine, a calcium channel blocker, using a similar piperazine structure. This drug is used for treating migraines and other disorders (Shakhmaev et al., 2016).
Atypical Antipsychotics
- Bolós et al. (1996) explored compounds like 1-benzyl-3-methyl-4-[4-(4-fluorophenyl)-4-oxobutyl]piperazine as potential atypical antipsychotics. These compounds might predict reduced extrapyramidal side effects in humans (Bolós et al., 1996).
Aqueous Solubilities of Antimicrobials
- Ross and Riley (1990) evaluated the solubility of fluoroquinolones, including derivatives with piperazinyl functions, highlighting their application in antimicrobial therapies (Ross & Riley, 1990).
Dopamine Transporter Affinity
- Kimura et al. (2003) synthesized novel diphenylalkyl piperazine derivatives with high affinities for the dopamine transporter, offering insights into the development of drugs targeting the central nervous system (Kimura et al., 2003).
Synthesis of Dopamine Reuptake Inhibitors
- Haka and Kilbourn (1990) described the preparation of a dopamine reuptake inhibitor, GBR 12909, involving a piperazine structure similar to the compound (Haka & Kilbourn, 1990).
Combined Analgesic/Neuroleptic Activity
- Iorio et al. (1987) synthesized compounds with a p-fluorobutyrophenone chain on nitrogen, showing analgesic and neuroleptic activity. This highlights the dual therapeutic potential of such structures (Iorio et al., 1987).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(E)-1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-propoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O2/c1-2-17-27-21-10-3-18(4-11-21)5-12-22(26)25-15-13-24(14-16-25)20-8-6-19(23)7-9-20/h3-12H,2,13-17H2,1H3/b12-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPCGNILTNRAJS-LFYBBSHMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=CC(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C/C(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Chlorophenyl)-3-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)urea](/img/structure/B2954234.png)

![Methyl 2-[(2,5-dichlorobenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2954236.png)
![4-(cyclopropylmethoxy)-5H,6H,7H-cyclopenta[d]pyrimidine](/img/structure/B2954240.png)
![3-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyrazine-2-carbonitrile](/img/structure/B2954241.png)
![3-[(2-Cyclopropyl-1,3-thiazole-4-carbonyl)-methylamino]-2-methylpropanoic acid;hydrochloride](/img/structure/B2954242.png)


methanone](/img/structure/B2954247.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-ethoxybenzamide](/img/structure/B2954250.png)
![N-[3-(5-Cyclopropylpyrazol-1-yl)propyl]but-2-ynamide](/img/structure/B2954252.png)

![4-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)thiophene-2-carboxamide](/img/structure/B2954255.png)